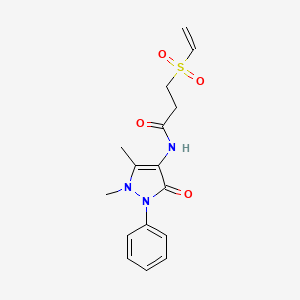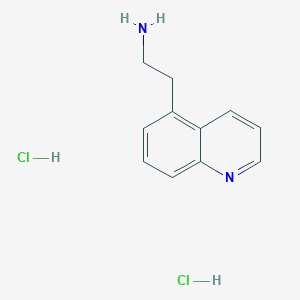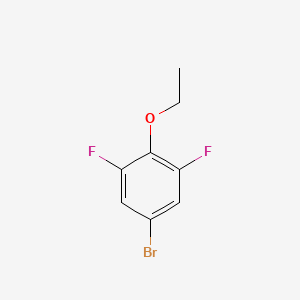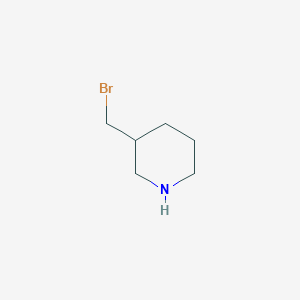
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the piperazine ring: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel materials.
作用機序
The mechanism of action of Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pteridine derivatives: These compounds share the pteridine core and may have similar biological activities.
Phenylpiperazines: These compounds have a piperazine ring attached to a phenyl group and are often used in medicinal chemistry.
Uniqueness
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is unique due to the combination of its pteridine core, 3,4-dimethylphenyl group, and piperazine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLVXLAQGFUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672979.png)


![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2672987.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)
![2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2672990.png)
![4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2672993.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)
![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)

![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)
